molecular formula C5H11O2P B1626416 Ethyl ethenyl(methyl)phosphinate CAS No. 61753-00-2

Ethyl ethenyl(methyl)phosphinate

Cat. No.: B1626416
CAS No.: 61753-00-2
M. Wt: 134.11 g/mol
InChI Key: SKDCPWHZRBODIM-UHFFFAOYSA-N
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Description

Ethyl ethenyl(methyl)phosphinate is a phosphinate ester characterized by a phosphorus atom bonded to an ethoxy group, a methyl group, and an ethenyl (vinyl) group. Phosphinates generally exhibit reactivity influenced by substituents on the phosphorus atom, with applications ranging from organic synthesis intermediates to catalysts.

Properties

CAS No.

61753-00-2

Molecular Formula

C5H11O2P

Molecular Weight

134.11 g/mol

IUPAC Name

1-[ethenyl(methyl)phosphoryl]oxyethane

InChI

InChI=1S/C5H11O2P/c1-4-7-8(3,6)5-2/h5H,2,4H2,1,3H3

InChI Key

SKDCPWHZRBODIM-UHFFFAOYSA-N

SMILES

CCOP(=O)(C)C=C

Canonical SMILES

CCOP(=O)(C)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phosphinate Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight Substituents on P Solubility Key Physical Traits
Ethyl methylphosphinate C₃H₉O₂P 108.08 Methyl, Ethoxy Organic solvents Low steric bulk, liquid
Ethyl diphenylphosphinate C₁₄H₁₅O₂P 246.25 Phenyl, Ethoxy Organic solvents High molecular weight, solid
Ethyl phenylphosphinate C₈H₁₁O₂P 170.15 Phenyl, Ethoxy Organic solvents Colorless to yellow liquid
Ethyl (cyanomethyl)methylphosphinate C₅H₁₀NO₂P 147.11 Cyanomethyl, Ethoxy Not specified Likely polar due to nitrile group

Key Observations :

  • Steric Effects : Bulky substituents (e.g., phenyl in ethyl diphenylphosphinate) reduce reactivity compared to smaller groups (e.g., methyl).
  • Electronic Effects: Electron-withdrawing groups like cyanomethyl (in ethyl (cyanomethyl)methylphosphinate) enhance electrophilicity at phosphorus, increasing susceptibility to nucleophilic attack.
Alkylation Reactions
  • Ethyl (diethoxymethyl)phosphinate undergoes alkylation with alkyl halides under basic conditions (NaH, BuLi), forming ethyl alkyl(diethoxymethyl)phosphinates. This reactivity is attributed to the labile P–C bond in phosphorylated acetals.
  • Ethyl methylphosphinate may exhibit similar reactivity but with reduced steric hindrance due to its smaller methyl group.
Reactions with Acids and Electrophiles
  • Ethyl (diethoxymethyl)phosphonic acid reacts with diazomethane to form ethyl methyl(diethoxymethyl)phosphonate, showcasing the versatility of phosphinates in functional group transformations.
  • Ethyl phenylphosphinate serves as a precursor in synthesizing metal-organic compounds and catalysts, leveraging its phenyl group for aromatic interactions.
Thermal Stability
  • Methyl/ethyl glycinate derivatives (e.g., compounds 8 and 9) form pyrrol-3-yl derivatives upon heating in acetic acid, suggesting that phosphinates with unsaturated groups (e.g., ethenyl) may undergo cyclization or rearrangement under thermal stress.

Research Findings and Trends

  • Substituent Effects : Phenyl groups enhance stability but reduce reactivity, while methyl or ethenyl groups favor faster kinetics.
  • Synthetic Efficiency : Reactions involving phosphinates often achieve high yields (e.g., 89% for methyl glycinate derivatives), though steric bulk can lower yields (e.g., 29% for ethyl derivatives in cyclization reactions).

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